4,4,8-TRIMETHYL-5-(PYRIDINE-4-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Overview
Description
4,4,8-Trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline core, a dithiolo ring, and a pyridine carbonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol reagent.
Attachment of the Pyridine Carbonyl Group: The pyridine carbonyl group can be attached through a Friedel-Crafts acylation reaction using pyridine-4-carbonyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,8-Trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
4,4,8-Trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a quinoline core but differ in the functional groups attached, leading to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring instead of a quinoline ring, resulting in distinct reactivity and applications.
Uniqueness
4,4,8-Trimethyl-5-(pyridine-4-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its combination of a quinoline core, dithiolo ring, and pyridine carbonyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
pyridin-4-yl-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS3/c1-11-4-5-14-13(10-11)15-16(24-25-18(15)23)19(2,3)21(14)17(22)12-6-8-20-9-7-12/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRQIWEGJHSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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